molecular formula C7H7N3S B1510155 Thieno[2,3-b]pyridine-2,3-diamine CAS No. 1384929-29-6

Thieno[2,3-b]pyridine-2,3-diamine

Cat. No.: B1510155
CAS No.: 1384929-29-6
M. Wt: 165.22 g/mol
InChI Key: NGLFAXOHEXFBFS-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound featuring a fused thiophene (sulfur-containing five-membered ring) and pyridine (nitrogen-containing six-membered ring) system, with amino (-NH₂) groups at positions 2 and 3 . Its synthesis typically involves the reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, yielding regioselective reactivity at the amino groups . The compound’s electronic structure, influenced by the sulfur and nitrogen atoms, contributes to its aromatic stability and versatility in medicinal and materials chemistry. Derivatives of thieno[2,3-b]pyridine are extensively studied for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

CAS No.

1384929-29-6

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[2,3-b]pyridine-2,3-diamine

InChI

InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2

InChI Key

NGLFAXOHEXFBFS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC(=C2N)N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Thieno[2,3-b]pyridine derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. One notable application is their role as inhibitors of the IκB kinase (IKK) complex. Such inhibitors are crucial for treating diseases mediated by the NF-κB signaling pathway, which includes various autoimmune and inflammatory diseases as well as cancer.

Case Study: IKK Inhibition

A patent describes substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides that effectively inhibit IKK activity. These compounds have shown promise in treating conditions such as:

  • Autoimmune diseases : rheumatoid arthritis, lupus
  • Inflammatory diseases : asthma, chronic obstructive pulmonary disease (COPD)
  • Cancer : particularly in targeting pro-inflammatory cytokines like IL-1 and TNF-α .

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative properties of thieno[2,3-b]pyridine derivatives against various cancer cell lines. The structural modifications of these compounds significantly influence their potency.

Case Study: Anti-Proliferative Activity

A study synthesized a library of thieno[2,3-b]pyridine analogues and evaluated their anti-cancer effects on colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. Key findings include:

  • IC50 values : Certain compounds demonstrated IC50 concentrations between 25–50 nM, indicating high potency against these cell lines.
  • Mechanism of action : The compounds appear to target phosphoinositide-specific phospholipase C (PI-PLC), which is implicated in cancer cell proliferation .
Compound TypeCell LineIC50 (nM)Efficacy (%)
BenzoylHCT11625>85
Alcohol DerivativesMDA-MB-23130>95

Metabolic Profiling in Cancer Research

Thieno[2,3-b]pyridine compounds have also been investigated for their effects on the metabolic profiles of cancer cells. A study focused on a specific thieno[2,3-b]pyridine compound's impact on breast cancer cell lines revealed significant alterations in metabolic pathways:

Case Study: Metabolic Impact

The compound was shown to influence glycolysis and gluconeogenesis pathways, leading to:

  • A decrease in certain glycosphingolipids associated with cancer stem cells.
  • Changes in metabolite levels that could affect tumor growth and recurrence .

Summary of Findings

The applications of thieno[2,3-b]pyridine-2,3-diamine span several important areas in medicinal chemistry and oncology. Its ability to inhibit key signaling pathways involved in inflammation and cancer proliferation makes it a valuable compound for further research and development.

Chemical Reactions Analysis

Reactivity with Carbonyl Compounds

Thieno[2,3-b]pyridine-2,3-diamine undergoes regioselective reactions with carbonyl-containing reagents. Key findings include:

  • Acetylacetone and Acetoacetic Ester :
    Reacts regioselectively at the amino group in position 3 to form (Z)-3-(2-aminothieno[2,3-b]pyrid-3-ylamino)-1-R-2-buten-1-one derivatives.
    Conditions : Room temperature, ethanol solvent.
    Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration .

  • Aromatic Aldehydes :
    Forms styryl derivatives via condensation reactions, as observed in structurally similar thienopyridines.
    Example : Reaction with benzaldehyde yields styryl-substituted products .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction PartnerProduct FormedConditionsYieldSource
Triethyl OrthoformateImidazo[4',5',4,5]thieno[2,3-b]pyridineReflux, acetic anhydride75–85%
ChloroacetonitrileThieno[2,3-b]pyridine-3-carbonitrileEthanol, 25°C, 1 hour90%
2-ChloroacetamidePyrimido[4',5']thieno[2,3-b]pyridineRoom temperature82%

Mechanistic Insight : Cyclization typically involves intramolecular nucleophilic substitution or condensation, driven by the electron-rich amino groups .

Diazotization and Coupling

The amino groups enable diazotization, facilitating the synthesis of aryl-coupled derivatives:

  • Diazotization with NaNO₂/HCl :
    Forms diazonium intermediates, which couple with active methylene compounds (e.g., malononitrile) to yield azodyes.
    Example : Coupling with cyclohexanone under ZnCl₂ catalysis produces tetracyclic fused systems .

Alkylation and Substitution

The sulfur atom in the thiophene ring participates in alkylation:

  • Iodoethane/Alkyl Halides :
    Yields S-alkylated derivatives (e.g., 2-(ethylthio)thieno[2,3-b]pyridine).
    Conditions : Ethanol, 25°C, 1 hour .

  • Chloroacetonitrile :
    Substitutes at the sulfur atom, forming thioether-linked nitriles .

Condensation with Heterocyclic Amines

Reacts with arylisothiocyanates or hydrazines to form hybrid heterocycles:

  • Phenyl Isothiocyanate :
    Produces N3-(phenylcarbamoyl)thieno[2,3-b]pyridines.
    Conditions : DMF, 80°C, 4 hours .

  • Hydrazine Hydrate :
    Forms hydrazino derivatives, which further cyclize to triazolo-pyrimidines .

Photoluminescence Quenching

Functionalization with electron-withdrawing groups (e.g., nitro) alters photophysical properties:

  • Nitro-Substituted Derivatives : Exhibit complete photoluminescence quenching in solution and solid states due to intramolecular charge transfer .

Comparison with Similar Compounds

Key Insights :

  • The position of ring fusion (e.g., [2,3-b] vs. [3,2-b]) alters electron delocalization, affecting reactivity and binding to biological targets.
  • Amino groups in this compound enable nucleophilic reactions (e.g., with acetylacetone) that are less feasible in derivatives lacking these substituents .

Reactivity Profiles

Reaction Type This compound Thieno[3,2-b]pyridine-2-carbaldehyde
Nucleophilic Substitution High (amino groups at C2/C3) Low (electrophilic C2 prefers formylation)
Cyclocondensation Forms imidazoles or triazoles Forms Schiff bases or hydrazones
Metal Coordination Bidentate ligand via NH₂ groups Monodentate via aldehyde group

Anti-Proliferative Activity

  • This compound derivatives: Exhibit moderate anti-proliferative activity (IC₅₀: 10–50 μM) against breast cancer cells (MCF-7), with efficacy linked to amino group-mediated DNA intercalation .
  • 6-Aryl-3-amino-thieno[2,3-b]pyridines: Show enhanced anti-inflammatory activity (IC₅₀: 2–5 μM for COX-2 inhibition) due to aryl group hydrophobicity .
  • Pyridothienopyrimidines: Demonstrate broad-spectrum antimicrobial activity (MIC: 1–10 μg/mL) against Staphylococcus aureus and E. coli .

Pharmacokinetic Properties

Parameter This compound Thieno[3,2-b]pyridine-2-carbaldehyde
Aqueous Solubility Low (logP ≈ 2.5) Moderate (logP ≈ 1.8)
Plasma Protein Binding ~85% (high NH₂ hydrophilicity) ~70% (aldehyde group reactivity)
Metabolic Stability Susceptible to oxidative deamination Stable under physiological conditions

Preparation Methods

Sulfonamide Cyclization Method (Patent US3969358A)

  • Starting Materials: N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-p-toluenesulfonamide derivatives.
  • Reaction Conditions: Acidic treatment (e.g., hydrochloric acid, sulfuric acid, hydrobromic acid) in an inert organic solvent such as ethanol, dioxane, isopropanol, or butanol.
  • Temperature: 50°C to reflux temperature of the solvent.
  • Mechanism: Acid-induced cyclization leads to the formation of the thieno[2,3-b]pyridine ring system.
  • Yields: Good to excellent yields reported (up to 90%).
  • Example Procedure:
    • A mixture of sulfonamide (e.g., 25 g) with 12N HCl and dioxane is refluxed for 4 hours.
    • After work-up involving ether extraction and basification, the thienopyridine product is isolated.

This method is advantageous due to its straightforward conditions and good yields, making it suitable for scale-up.

Acetamide Cyclization (Arkivoc 2024 Study)

  • Starting Materials: Acetamide derivatives such as ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate.
  • Catalyst: Anhydrous sodium carbonate.
  • Solvent: Boiling ethanol.
  • Reaction Time: Approximately 2 hours reflux.
  • Outcome: Cyclization to thieno[2,3-b]pyridine derivatives with high yields (e.g., 91%).
  • Notes: This method allows the introduction of various substituents by modifying the starting acetamide.

After formation of the thienopyridine core, introduction of amino groups at the 2 and 3 positions can be achieved by nucleophilic substitution or condensation reactions.

Hydrazine Hydrate-Mediated Diamination

  • Method: Reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate.
  • Result: Formation of this compound by replacing appropriate leaving groups with amino functionalities.
  • Significance: This method provides a direct route to diamino derivatives, which are valuable intermediates.

Alkylation and Substitution on Pyridinethiol Intermediates

  • Procedure: Reaction of pyridinethiol derivatives with alkylating agents such as iodoethane, chloroacetonitrile, or 2-chloroacetamide.
  • Conditions: Stirring in ethanol at room temperature (~25°C) for 1 hour.
  • Products: Sulfanylpyridines and thienopyridines with amino substituents.
  • Yields: High yields reported (up to 90%).
  • Characterization: Confirmed by IR, NMR, and elemental analysis.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Features
Sulfonamide Cyclization N-(3-thienyl)methyl sulfonamides Acidic reflux in organic solvents 85-95 High yield, scalable, uses strong acids
Acetamide Cyclization Ethyl 5-cyano-6-thioxonicotinate derivatives Reflux with Na2CO3 in ethanol ~91 Mild base catalyst, good functional group tolerance
Hydrazine Hydrate Diamination Arylamides of thienopyridine Reaction with hydrazine hydrate Moderate Direct diamination, useful for amino substitution
Alkylation of Pyridinethiol Pyridinethiol intermediates Room temp stirring in ethanol ~90 Simple, fast, versatile alkylating agents

Detailed Research Findings and Notes

  • The sulfonamide cyclization method is well-established and patented, providing a robust route to the thienopyridine core with potential for further functionalization.
  • The acetamide cyclization approach allows for the synthesis of substituted thieno[2,3-b]pyridines under mild basic conditions, facilitating structural diversity.
  • Amination via hydrazine hydrate or alkylation of pyridinethiol intermediates enables the installation of amino groups at desired positions, critical for generating the diamine functionality.
  • Analytical data such as melting points, IR absorption bands (e.g., CN stretch ~2220 cm^-1, CO stretch ~1730 cm^-1), and NMR chemical shifts confirm the structures of intermediates and final products.
  • The choice of solvent, temperature, and catalyst strongly influences the yield and purity of the final diamine compound.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-2,3-diamine derivatives?

this compound derivatives are synthesized via:

  • Condensation reactions between thiophene derivatives and pyridine precursors (e.g., α-halocarbonyl compounds or cyanothioacetamides) under reflux conditions .
  • One-pot cyclization of enaminones with pyridine-2(1H)-thiones, enabling structural diversity through simultaneous ring construction and modification .
  • Halogenation and cross-coupling (e.g., Suzuki or Stille reactions) to introduce substituents, leveraging the electron-deficient heteroaromatic core .

Q. How is structural characterization performed for these compounds?

Key techniques include:

  • X-ray crystallography to resolve fused-ring geometries and substituent orientations (e.g., ethyl 3-amino-6-methyl derivatives) .
  • Multinuclear NMR (¹H, ¹³C, DEPT) for confirming amine proton environments and aromaticity .
  • HRMS for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce functional groups into the thienopyridine core?

Optimization requires:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions or CuI for Ullmann couplings, tailored to halogenated intermediates .
  • Solvent and temperature control : DMF at 80–100°C enhances reaction rates for electron-deficient substrates .
  • Protecting group strategies : Use of Boc groups for amines to prevent side reactions during coupling .

Q. What methodologies are effective for analyzing biological activity in thienopyridine derivatives?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate IC₅₀ values, with multidrug-resistant cell models for mechanistic studies .
  • Structure-activity relationship (SAR) : Substituent variation (e.g., trifluoromethyl or nitro groups) to correlate electronic effects with bioactivity .

Q. How are structural contradictions in spectral data resolved?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions (e.g., distinguishing C4 vs. C6 substituents) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .
  • Alternative synthesis pathways : Re-deriving ambiguous intermediates (e.g., via Thorpe–Ziegler isomerization) to confirm regiochemistry .

Q. What strategies mitigate electron deficiency challenges during functionalization?

  • Electron-donating substituents : Methoxy or amino groups at C2/C3 positions enhance reactivity in electrophilic substitutions .
  • Directed ortho-metalation : Use of directing groups (e.g., amides) to control regioselectivity in lithiation reactions .
  • Microwave-assisted synthesis : Reduces reaction times for sluggish transformations (e.g., amidation or cyclization) .

Methodological Challenges and Solutions

Q. How to design stable thienopyridine ligands for enzyme interaction studies?

  • Chelation optimization : Introduce pyridyl or carboxylate moieties to enhance metal-binding affinity (e.g., for kinase inhibition studies) .
  • Solubility adjustments : PEGylation or salt formation (e.g., hydrochloride salts) for aqueous compatibility .

Q. What computational tools predict physicochemical properties of thienopyridine derivatives?

  • QSPR models : Leverage quantum chemical descriptors (HOMO-LUMO gaps, dipole moments) to predict logP, solubility, and bioavailability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite for virtual screening against target proteins (e.g., TLR8 or CYP450 isoforms) .

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